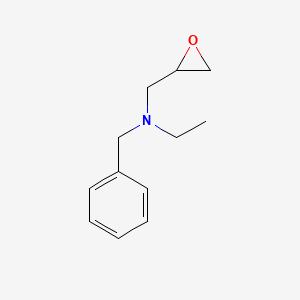
Benzyl(ethyl)(oxiran-2-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(ethyl)(oxiran-2-ylmethyl)amine: is an organic compound with the molecular formula C12H17NO. It is characterized by the presence of a benzyl group, an ethyl group, and an oxirane (epoxide) ring attached to an amine. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in different fields.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzyl(ethyl)(oxiran-2-ylmethyl)amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used to study the effects of epoxide-containing molecules on biological systems. It may also serve as a building block for the synthesis of biologically active compounds.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and medicinal chemistry research.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action for the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid involves a series of parallel consecutive stages: quaternization of tertiary amine by activated oxirane and carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Safety and Hazards
Zukünftige Richtungen
The unique chemical structure and potential applications of Benzyl(ethyl)(oxiran-2-ylmethyl)amine in various fields suggest that it could be a subject of future research. Its role in the synthesis of β-amino alcohols and potential for introducing amines in natural products could be particularly interesting areas for further exploration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(ethyl)(oxiran-2-ylmethyl)amine typically involves the reaction of an epoxide with an amine. One common method is the ring-opening reaction of an epoxide with benzylamine in the presence of a catalyst or under specific conditions to yield the desired product. For example, a metal- and solvent-free acetic acid-mediated ring-opening reaction can be employed to achieve high yields with excellent regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl(ethyl)(oxiran-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: Similar in structure but lacks the ethyl and oxirane groups.
Ethylamine: Contains the ethyl group but lacks the benzyl and oxirane groups.
Oxirane: Contains the epoxide ring but lacks the benzyl and ethyl groups.
Uniqueness: Benzyl(ethyl)(oxiran-2-ylmethyl)amine is unique due to the combination of its benzyl, ethyl, and oxirane groups. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Eigenschaften
IUPAC Name |
N-benzyl-N-(oxiran-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-13(9-12-10-14-12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAOLBTXWUVDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




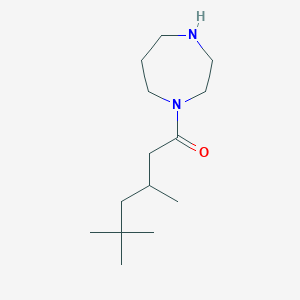

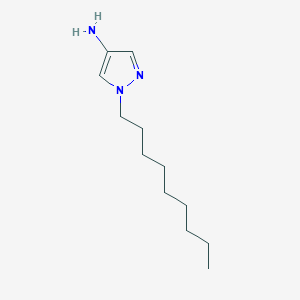
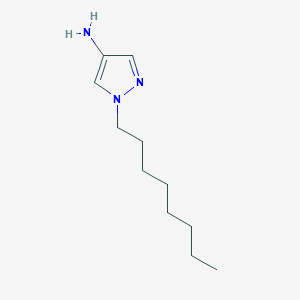
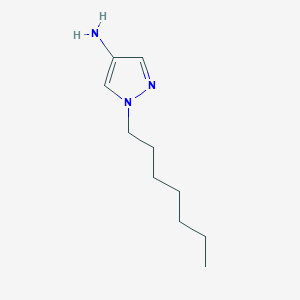
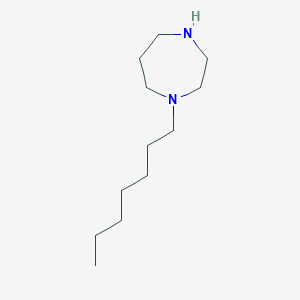


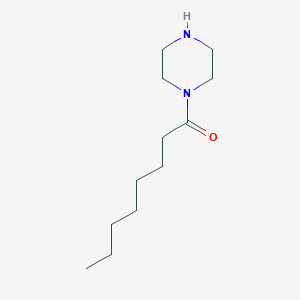
![1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B6353229.png)
